molecular formula C12H8ClF3N2S B6592137 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine CAS No. 1820710-86-8

6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Cat. No. B6592137
CAS RN: 1820710-86-8
M. Wt: 304.72 g/mol
InChI Key: SNUWNBWITBAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine, also known as TFMTP, is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrimidine derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to exert its effects through the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinases, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may be able to disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine exhibits cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of fungi and parasites, suggesting its potential use as an antifungal and antiparasitic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine in lab experiments is its high potency and selectivity against cancer cells, fungi, and parasites. However, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for research on 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine. One potential area of study is the development of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine derivatives with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine and its potential use in treating other diseases. Finally, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may have potential applications in material science, such as the development of new sensors or catalysts.
In conclusion, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has shown potential in various scientific fields, including medicinal chemistry, agriculture, and material science. Its high potency and selectivity against cancer cells, fungi, and parasites make it an attractive candidate for further research and development. Future studies on 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may lead to the development of new treatments for cancer, fungal infections, and parasitic diseases, as well as new materials with unique properties.

Synthesis Methods

The synthesis of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-5-nitrophenyl isothiocyanate with 2,4,6-trifluoro-3-methylpyridine in the presence of a base. The reaction produces a yellow solid that is then purified through recrystallization.

Scientific Research Applications

6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential use in medicinal chemistry as a drug candidate. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has also been studied for its potential use as an antifungal agent, as well as its effectiveness in treating parasitic infections.

properties

IUPAC Name

4-(2-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-4-2-3-5-8(7)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUWNBWITBAMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166131
Record name Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

CAS RN

1820710-86-8
Record name Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820710-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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